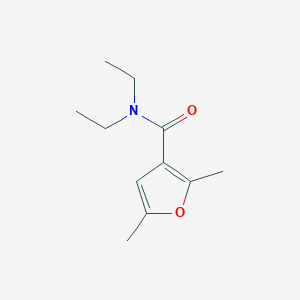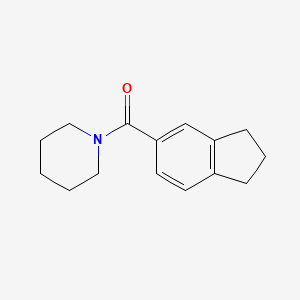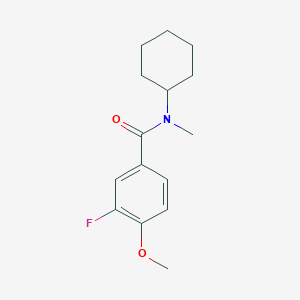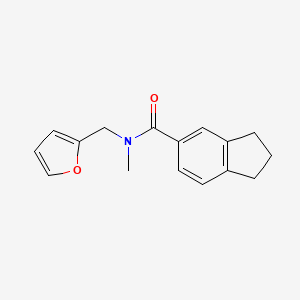
N,N-diethyl-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2,5-dimethylfuran-3-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most popular insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of products, including sprays, lotions, and wipes.
作用機序
The exact mechanism of action of N,N-diethyl-2,5-dimethylfuran-3-carboxamide is not fully understood, but it is believed to work by interfering with the insects' ability to detect human scent. N,N-diethyl-2,5-dimethylfuran-3-carboxamide may also interfere with the insects' ability to detect carbon dioxide, which is a key signal for many insects.
Biochemical and Physiological Effects
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation and other allergic reactions in some individuals. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been shown to have some effects on the nervous system, although the exact nature of these effects is not fully understood.
実験室実験の利点と制限
N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent, and its effectiveness has been well established. It is relatively easy to synthesize and can be used in a variety of products. However, N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be expensive, and its use may be limited in certain settings, such as in areas where there is a risk of environmental contamination.
将来の方向性
There are several areas of research that could be explored in the future. These include:
1. Developing new insect repellents that are more effective and less toxic than N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
2. Investigating the potential use of N,N-diethyl-2,5-dimethylfuran-3-carboxamide in controlling insect populations in agricultural settings.
3. Studying the effects of N,N-diethyl-2,5-dimethylfuran-3-carboxamide on non-target species, such as birds and fish.
4. Examining the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used as a tool in the fight against insect-borne diseases such as malaria and dengue fever.
5. Investigating the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used in combination with other insecticides or repellents to increase their effectiveness.
In conclusion, N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its exact mechanism of action is not fully understood, it has been shown to be effective against a wide range of insects. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations and in the fight against insect-borne diseases. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-2,5-dimethylfuran-3-carboxamide and its potential applications.
合成法
N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be synthesized in several ways, but the most common method involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium methoxide to give the final product, N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
科学的研究の応用
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
特性
IUPAC Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-12(6-2)11(13)10-7-8(3)14-9(10)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOLLMOSSHQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)




